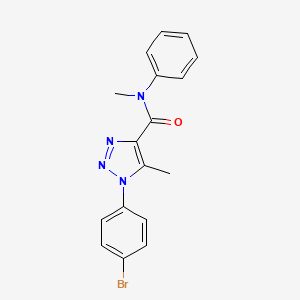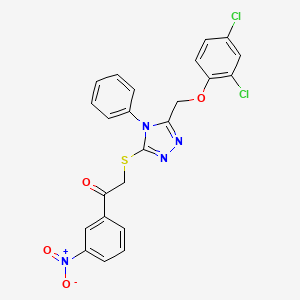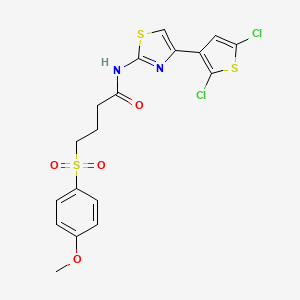![molecular formula C22H19FN2O5 B2987079 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021249-34-2](/img/structure/B2987079.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups. It includes a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, a fluorobenzyl group, and a dihydropyridine group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-substituted sulfonamides bearing a benzodioxane moiety was achieved by reacting N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of 10% aqueous Na2CO3 solution . This was followed by a reaction with alkyl/aralkyl halides in DMF and lithium hydride as a base .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group is a cyclic structure with two oxygen atoms in the ring . The fluorobenzyl group contains a benzene ring with a fluorine atom attached, and the dihydropyridine group is a heterocyclic compound containing nitrogen .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the fluorobenzyl group might undergo nucleophilic aromatic substitution reactions, while the dihydropyridine group could participate in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid, have been reported. It is a white to light yellow crystal powder with a density of 1.35 g/cm3, a melting point of 187 °C, and a boiling point of 361 °C at 760 mmHg .Applications De Recherche Scientifique
Immunomodulation
This compound has been identified as a potential immunomodulator . Immunomodulators are agents that can modify the immune response or the functioning of the immune system. As such, this compound could be used in the development of new therapies for autoimmune diseases, where modulation of the immune system is crucial.
Synthesis of Methanols
The related chemical structure of (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols can be synthesized from aryloxymethylthiiranes using N-bromosuccinimide (NBS) in DMSO under microwave irradiation . This suggests that our compound may also be used in similar synthetic pathways, potentially leading to new materials or chemical intermediates.
Asymmetric Hydrogenation
Compounds with a similar dihydrobenzo[b]thiophene structure have been used in asymmetric hydrogenation reactions, which are critical for producing chiral molecules with high enantioselectivity . This process is vital in the pharmaceutical industry for creating drugs with specific desired activities.
Type-2 Diabetes Research
Some synthesized compounds with a similar dihydrobenzo[b]dioxin structure have shown weak to moderate activity against the α-glucosidase enzyme, which is a target for type-2 diabetes treatment . This indicates that our compound could be explored for its potential efficacy in diabetes management.
Chemical Synthesis
The compound’s structure suggests it could be useful in various chemical synthesis processes. For instance, its benzodioxin moiety might be involved in electrophilic substitution reactions, while the fluorobenzyl component could participate in nucleophilic aromatic substitution .
Mécanisme D'action
Target of Action
The compound, also known as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide, is primarily used as an immunomodulator
Mode of Action
This could involve enhancing or suppressing the immune response depending on the context .
Biochemical Pathways
Given its role as an immunomodulator, it is reasonable to infer that it may influence pathways related to immune response, such as cytokine production, cell proliferation, or apoptosis .
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As an immunomodulator, it is likely to have effects on immune cells such as t cells, b cells, or macrophages, potentially influencing their proliferation, differentiation, or cytokine production .
Orientations Futures
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O5/c1-25-12-21(30-13-14-2-4-15(23)5-3-14)18(26)11-17(25)22(27)24-16-6-7-19-20(10-16)29-9-8-28-19/h2-7,10-12H,8-9,13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHQBSSGQFCXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC3=C(C=C2)OCCO3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2986997.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide](/img/structure/B2987001.png)

![N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2987004.png)

![2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2987006.png)

![2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2987012.png)

![Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987017.png)

